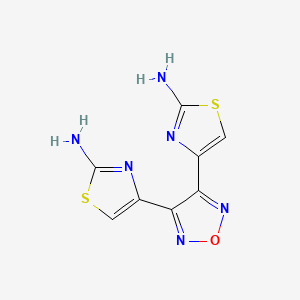
4,4'-(1,2,5-Oxadiazole-3,4-diyl)bis(1,3-thiazol-2-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is a complex heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine typically involves the formation of the thiazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 2-aminothiazole with appropriate reagents to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
化学反応の分析
Types of Reactions
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines .
科学的研究の応用
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
1,2,5-oxadiazole: A related oxadiazole compound with diverse chemical reactivity.
Thiazole: The parent compound of the thiazole ring, known for its aromaticity and reactivity
Uniqueness
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine is unique due to its combination of thiazole and oxadiazole rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
特性
分子式 |
C8H6N6OS2 |
|---|---|
分子量 |
266.3 g/mol |
IUPAC名 |
4-[4-(2-amino-1,3-thiazol-4-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6N6OS2/c9-7-11-3(1-16-7)5-6(14-15-13-5)4-2-17-8(10)12-4/h1-2H,(H2,9,11)(H2,10,12) |
InChIキー |
ZQASAXVARSFSDV-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)C2=NON=C2C3=CSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















